molecular formula C15H7Cl2NO3S B4842239 2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one

2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one

Cat. No. B4842239
M. Wt: 352.2 g/mol
InChI Key: QJVFHTWZTSYURP-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one, also known as DCNB, is a chemical compound that has been widely used in scientific research. DCNB is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. It is an important compound in the field of biochemistry and pharmacology due to its ability to interact with enzymes and proteins.

Mechanism of Action

2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one works by binding to the active site of enzymes and blocking their activity. Specifically, it forms a covalent bond with the cysteine residue in the active site, preventing the enzyme from binding to its substrate. This mechanism of action has been well-studied and provides insight into the structure and function of enzymes.
Biochemical and Physiological Effects:
2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of protein kinases such as protein kinase C and protein kinase A, which play a crucial role in cell signaling and regulation. Additionally, 2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has been shown to inhibit the activity of phosphatases such as protein tyrosine phosphatase 1B, which is involved in insulin signaling and glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to study the role of these enzymes in various cellular processes and potentially develop new treatments for diseases. However, one limitation of using 2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one is its potential toxicity, which can affect the viability of cells and tissues. Therefore, it is important for researchers to use appropriate safety measures when handling 2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one.

Future Directions

There are several future directions for research involving 2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one. One area of interest is the development of 2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one-based drugs for the treatment of cancer and other diseases. Additionally, researchers are exploring the use of 2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one in combination with other compounds to enhance its therapeutic effects. Finally, there is ongoing research into the mechanism of action of 2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one and its potential applications in various fields of biochemistry and pharmacology.
In conclusion, 2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one is an important compound in the field of scientific research due to its ability to interact with enzymes and proteins. Its mechanism of action has been well-studied, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use, 2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has the potential to lead to new treatments for diseases and provide valuable insights into the role of enzymes in cellular processes.

Scientific Research Applications

2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one has been widely used in scientific research due to its ability to inhibit the activity of enzymes such as protein kinases and phosphatases. These enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and signaling. By inhibiting these enzymes, 2-(2,6-dichloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one can help researchers understand the underlying mechanisms of these processes and potentially develop new treatments for diseases such as cancer and Alzheimer's.

properties

IUPAC Name

(2E)-2-[(2,6-dichloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2NO3S/c16-10-5-6-11(18(20)21)14(17)9(10)7-13-15(19)8-3-1-2-4-12(8)22-13/h1-7H/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVFHTWZTSYURP-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC(=C3Cl)[N+](=O)[O-])Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=C(C=CC(=C3Cl)[N+](=O)[O-])Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(2,6-Dichloro-3-nitrophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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